molecular formula C15H11Cl2NO B14809543 1-(4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}phenyl)ethanone

1-(4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}phenyl)ethanone

Cat. No.: B14809543
M. Wt: 292.2 g/mol
InChI Key: KAALUJNVLVNQGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[(2,3-dichlorobenzylidene)amino]phenyl}ethanone is an organic compound characterized by the presence of a benzylideneamino group attached to a phenyl ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(2,3-dichlorobenzylidene)amino]phenyl}ethanone typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 4-aminoacetophenone in the presence of an acid catalyst, such as acetic acid. The reaction is usually carried out in a solvent like methanol under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters.

Mechanism of Action

The mechanism of action of 1-{4-[(2,3-dichlorobenzylidene)amino]phenyl}ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(2,3-dichlorobenzylidene)amino]phenyl}ethanone is unique due to its specific substitution pattern on the benzylideneamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C15H11Cl2NO

Molecular Weight

292.2 g/mol

IUPAC Name

1-[4-[(2,3-dichlorophenyl)methylideneamino]phenyl]ethanone

InChI

InChI=1S/C15H11Cl2NO/c1-10(19)11-5-7-13(8-6-11)18-9-12-3-2-4-14(16)15(12)17/h2-9H,1H3

InChI Key

KAALUJNVLVNQGP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=CC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.